molecular formula C9H10O2S B13078257 2-Methyl-1-(thiophen-2-YL)butane-1,3-dione

2-Methyl-1-(thiophen-2-YL)butane-1,3-dione

Cat. No.: B13078257
M. Wt: 182.24 g/mol
InChI Key: IJAYHSXQTPTMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(thiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C9H10O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(thiophen-2-yl)butane-1,3-dione typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene under acidic conditions . Another method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(thiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-(thiophen-2-yl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(thiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context[4][4].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(thiophen-2-yl)butane-1,3-dione is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-methyl-1-thiophen-2-ylbutane-1,3-dione

InChI

InChI=1S/C9H10O2S/c1-6(7(2)10)9(11)8-4-3-5-12-8/h3-6H,1-2H3

InChI Key

IJAYHSXQTPTMRD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C1=CC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.